molecular formula C17H23N3O2 B15104809 N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15104809
M. Wt: 301.4 g/mol
InChI Key: YALSLMVQGRSBNC-UHFFFAOYSA-N
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Description

N-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 1-methyl-substituted indole core and a carboxamide group at position 2. The side chain comprises an ethyl linker terminated with a 2,2-dimethylpropanoyl (pivaloyl) amide group.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)14-11-12-7-5-6-8-13(12)20(14)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

YALSLMVQGRSBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific biological context and the nature of the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs include substituted indole-2-carboxamides with variations in the indole core, side chain, and terminal functional groups. Key examples from the evidence are compared below:

Table 1: Structural and Functional Comparison of Indole-2-Carboxamide Derivatives
Compound Name Indole Substituents Side Chain Structure Key Findings Reference
Target Compound 1-methyl 2-[(2,2-dimethylpropanoyl)amino]ethyl Hypothesized enhanced metabolic stability due to pivaloyl group. N/A
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) 5-chloro, 3-hexyl, 1H-indole 4-(dimethylamino)phenethyl 25% yield; mp 198–200°C; MS m/z 398.5; chloro and hexyl groups enhance lipophilicity.
N-(2-(4-Chlorophenoxy)acetamido)phenyl-1H-indole-2-carboxamide (5) None (parent indole) 2-(4-chlorophenoxy)acetamido phenyl Synthesized via TBTU-mediated coupling; characterized by X-ray crystallography.
MK-6892 Oxadiazolyl-pyridinyl Cyclohexene-carboxylic acid Potent HCAR2 agonist with reduced flushing side effects; bulkier scaffold.

Key Research Findings from Analogs

  • : Chloro and hexyl substituents on the indole core significantly improved binding affinity to serotonin receptors in preclinical models, suggesting that halogenation and alkylation are viable strategies for optimizing activity .
  • : MK-6892’s bulky scaffold demonstrates that HCAR2 can accommodate large ligands, implying that the target compound’s pivaloyl-ethyl side chain is within acceptable steric limits for receptor engagement .
  • : X-ray crystallography of compound 5 revealed planar geometry at the carboxamide bond, critical for π-stacking interactions with aromatic residues in target proteins .

Biological Activity

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the indole-2-carboxamide class, which has been recognized for various biological activities. Its chemical structure is characterized by the following features:

  • Indole Ring : A bicyclic structure that contributes to the compound's biological activity.
  • Carboxamide Group : Essential for interactions with biological targets.
  • Dimethylpropanoyl Moiety : Impacts pharmacokinetics and receptor binding.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the findings from different studies:

Cell Line GI50 (µM) Reference Compound Reference GI50 (µM)
MCF-7 (Breast Cancer)0.95 - 1.50Doxorubicin1.10
Panc-1 (Pancreatic Cancer)26 - 86Erlotinib33
HT-29 (Colon Cancer)104Erlotinib33

These results indicate that the compound can be as effective as established chemotherapeutic agents, suggesting its potential as a new therapeutic option.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR and CDK2, which are critical in cell cycle regulation and proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release. This suggests that the compound triggers programmed cell death in cancer cells.
  • Multi-targeted Activity : The ability to affect multiple pathways enhances its therapeutic potential and may reduce the likelihood of resistance development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • Substitution Patterns : Variations in substituents on the indole ring significantly affect potency and selectivity against different cancer types.
  • Alkyl Group Influence : Adding alkyl groups to specific positions on the indole structure has been shown to enhance activity against Mycobacterium tuberculosis, indicating that similar modifications could optimize anticancer efficacy.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that the compound induced significant apoptosis compared to untreated controls, with marked increases in pro-apoptotic proteins.
  • Pancreatic Cancer Research : In vitro tests showed promising results against Panc-1 cells, with a notable decrease in cell viability at low concentrations.
  • Combination Therapy Trials : Preliminary data suggest enhanced effects when combined with other chemotherapeutics, potentially leading to synergistic outcomes.

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